Circumcoronene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

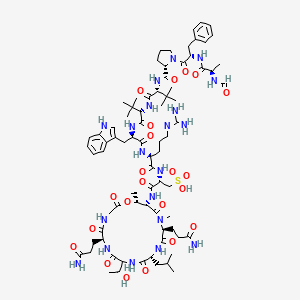

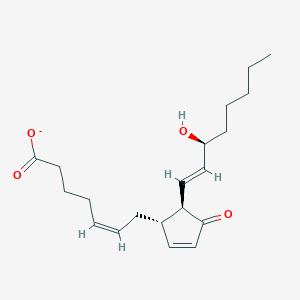

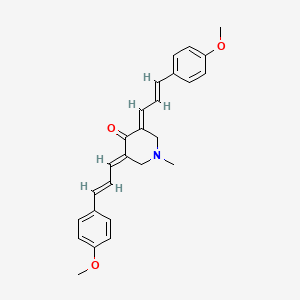

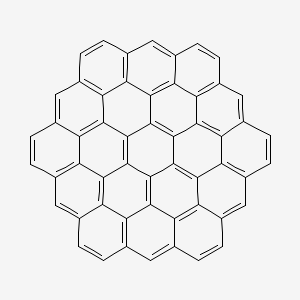

Circumcoronene is an ortho- and peri-fused polycyclic arene.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Circumcoronene, a hexagonal graphene fragment, has been primarily studied in theoretical contexts due to challenges in its synthesis in solution. Recent studies have successfully synthesized derivatives of this compound through Brønsted/Lewis acid-mediated cyclization. These derivatives were structurally analyzed using X-ray crystallography, showcasing this compound's adherence to Clar's bonding model and exhibiting local aromaticity. The absorption and emission spectra of this compound are similar to those of smaller hexagonal coronene, attributed to its six-fold symmetry (Zou et al., 2023).

Nanographene Fabrication and Electronic Properties

This compound has shown significant potential in the fabrication of nanographenes. A strategy for the ultrahigh-yield synthesis of this compound on Cu(111) was developed, involving surface-assisted intramolecular dehydrogenation. This process leads to the formation of extended superlattices. Notably, this compound's hexagonal zigzag topology, combined with electrostatic interactions, results in confining a two-dimensional electron gas into a chiral electronic Kagome-honeycomb lattice with emergent electronic flat bands. These findings highlight new possibilities for the high-yield fabrication of zigzag topology nanographenes with potentially nontrivial electronic properties (Telychko et al., 2020).

Chemical Bonding and π-Systems

An analysis of chemical bonding in coronene, isocoronene, and this compound using the Adaptive Natural Density Partitioning (AdNDP) method revealed that this compound possesses seven local sextets and can be represented by a single Clar structure. Unlike coronene and isocoronene, which have globally delocalized π-systems, this compound's structure is characterized by more localized π-systems (Popov & Boldyrev, 2012).

Interaction with Ionic Liquids and Sensors

Studies on the interaction of this compound with ionic liquids have shown that dispersion interactions significantly strengthen the this compound-ion interaction. This property is crucial for its potential use in supercapacitors and solar cells. Additionally, this compound's interaction with halide anions has been proposed for practical applications in energy conversion and storage devices (Ruzanov et al., 2017).

Propriétés

Formule moléculaire |

C54H18 |

|---|---|

Poids moléculaire |

666.7 g/mol |

Nom IUPAC |

nonadecacyclo[27.23.1.14,44.06,43.09,42.011,40.014,39.016,37.019,36.021,34.024,33.026,31.030,51.032,49.035,48.038,47.041,46.045,50.052,54]tetrapentaconta-1(53),2,4,6(43),7,9,11(40),12,14,16(37),17,19(36),20,22,24(33),25,27,29,31,34,38,41,44,46,48,50,52(54)-heptacosaene |

InChI |

InChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H |

Clé InChI |

ICKDBJSKNOTKDQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.